

An In-depth Technical Guide to 1-Chloro-2methyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methyl-2-propanol

Cat. No.: B146346

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-2-methyl-2-propanol** (CAS Number: 558-42-9), a key chemical intermediate in various organic syntheses, including pharmaceutical manufacturing. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, outlines its known reactivity and toxicological profile, and discusses its applications. Notably, while a crucial building block in the synthesis of bioactive molecules, there is a lack of documented evidence for its direct involvement in specific biological signaling pathways.

Chemical Identity and Properties

1-Chloro-2-methyl-2-propanol, also known as chloro-tert-butyl alcohol, is a halogenated tertiary alcohol. Its unique structure, featuring both a hydroxyl group and a chlorine atom, makes it a versatile reagent in organic chemistry.

General Properties



Property	Value	Reference(s)
CAS Number	558-42-9	[1][2]
Molecular Formula	C4H9CIO	[3]
Molecular Weight	108.57 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Odor	Mild, characteristic	[1]

Physicochemical Properties

Property	- Value	Reference(s)
Boiling Point	124-128 °C	[2]
Density	1.058 g/mL at 25 °C	
Refractive Index (n20/D)	1.439	
Flash Point	38 °C (100.4 °F)	
Solubility	Slightly miscible with water; soluble in common organic solvents like ethanol and acetone.	[1]

Synthesis and Purification

Several methods for the synthesis of **1-Chloro-2-methyl-2-propanol** have been reported, primarily involving the chlorination of a tertiary alcohol or the hydration of a chlorinated alkene.

Experimental Protocol: Synthesis via Hydration of 3-Chloro-2-methylpropene

This industrial method involves the acid-catalyzed addition of water across the double bond of 3-chloro-2-methylpropene.

Materials:



- 3-Chloro-2-methylpropene
- 80% Sulfuric acid
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Cation exchange resin (optional, as a greener alternative to sulfuric acid)[4]
- Reaction vessel with cooling capabilities
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, 3-chloro-2-methylpropene is reacted with water in the presence of a catalytic amount of 80% sulfuric acid.[5] A patent describes an alternative continuous flow method where the reactants are passed through a column packed with a cation exchange resin, which serves as the acidic catalyst.[4]
- Temperature Control: The reaction is exothermic and requires cooling to maintain a controlled temperature, typically between 0-45 °C.[4]
- Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is allowed to settle, and the organic layer is separated. The aqueous layer is extracted with dichloromethane to recover any dissolved product.[4]
- Purification: The combined organic layers are washed with water and then dried over anhydrous magnesium sulfate. The dried organic phase is then subjected to fractional





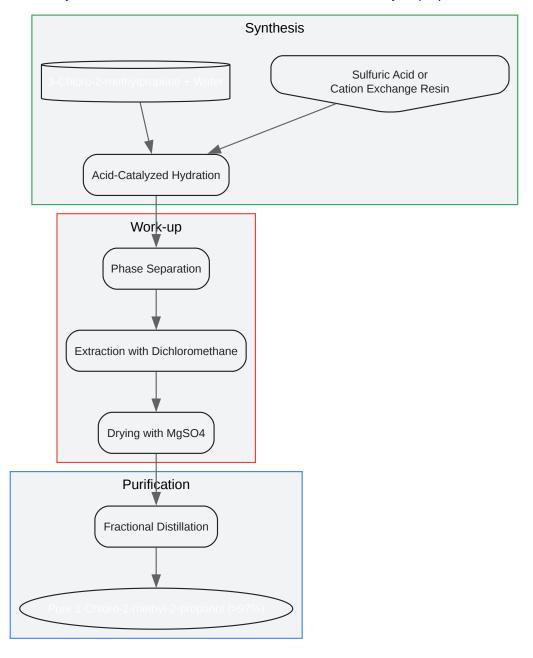


distillation to yield pure **1-Chloro-2-methyl-2-propanol**.[4] The purity of the final product is typically greater than 97%.[4]

A logical workflow for the synthesis and purification is depicted below:



Synthesis and Purification Workflow of 1-Chloro-2-methyl-2-propanol



Click to download full resolution via product page

Synthesis and Purification Workflow



Analytical Protocols

The identity and purity of **1-Chloro-2-methyl-2-propanol** are typically confirmed using spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different proton environments in the molecule.

- Sample Preparation: A small amount of the purified liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: The spectrum is acquired on a standard NMR spectrometer.
- Expected Signals: The spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the methylene protons adjacent to the chlorine atom, and a singlet for the hydroxyl proton.[5]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

- Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.
- Data Acquisition: The spectrum is typically recorded with broadband proton decoupling.
- Expected Signals: Three distinct signals are expected, corresponding to the two equivalent methyl carbons, the methylene carbon bonded to chlorine, and the tertiary carbon bonded to the hydroxyl group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.



- · Characteristic Absorption Bands:
 - A broad O-H stretch around 3500-3200 cm⁻¹ (indicative of the alcohol group).
 - Strong C-H stretches in the 2990-2950 cm⁻¹ region.
 - A strong C-O stretch between 1260-1050 cm⁻¹.
 - A medium to strong C-Cl stretch in the 800-600 cm⁻¹ range.[5]

Chemical Reactivity and Mechanisms

The dual functionality of **1-Chloro-2-methyl-2-propanol** governs its reactivity.

Nucleophilic Substitution

The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an S_n2 mechanism.[5] However, the adjacent bulky tertiary group can sterically hinder this backside attack. This reactivity allows for the introduction of various functional groups by displacing the chloride ion. A notable application is in the synthesis of polyfunctional thiols.[5]

Reactions of the Hydroxyl Group

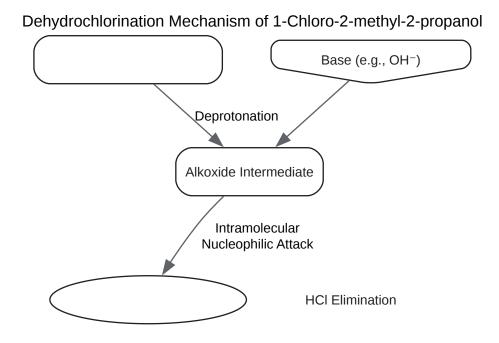
The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, although these can be sterically hindered.

Dehydrochlorination

In the presence of a base, **1-Chloro-2-methyl-2-propanol** can undergo dehydrochlorination. Unlike other chlorohydrins that form epoxides, this compound has been shown to yield 2-methyl-1,2-propanediol as the final product.[5][6]

The reaction mechanism is proposed to be a two-step nucleophilic elimination of hydrogen chloride.[6]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. 1-CHLORO-2-METHYL-2-PROPANOL | 558-42-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CN102229522B Method for preparing 1-chloro-2-methyl-2-propanol Google Patents [patents.google.com]
- 5. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]



To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-methyl-2-propanol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b146346#1-chloro-2-methyl-2-propanol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com